

"experimental design for studying Pleiocarpamine's anticholinergic effects"

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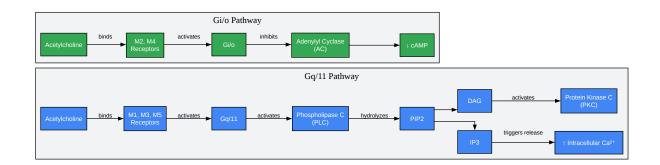
Compound of Interest		
Compound Name:	Pleiocarpamine	
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Understanding the Molecular Target: Muscarinic Receptor Signaling

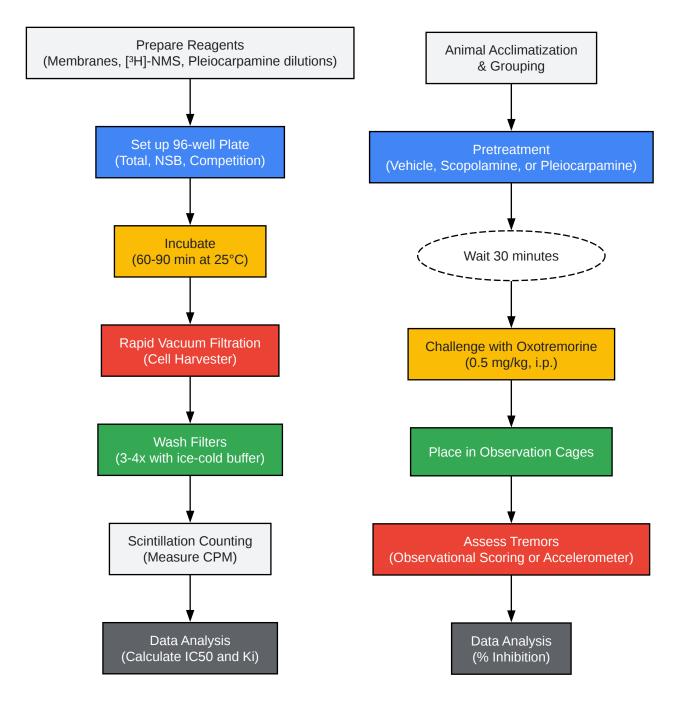
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. A thorough understanding of these pathways is fundamental to interpreting experimental data.[6]

- M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of
 this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates
 the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[6]
- M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]









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